molecular formula C22H20N2O4 B2651813 methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946302-37-0

methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2651813
CAS No.: 946302-37-0
M. Wt: 376.412
InChI Key: PGKGNHPLRGRNHX-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted with a 2-methylbenzyl group at the N1 position and a methyl benzoate moiety linked via an amide bond at the C3 position. This structure combines a rigid dihydropyridinone scaffold with aromatic and ester functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-8-3-4-9-16(15)14-24-13-7-11-18(21(24)26)20(25)23-19-12-6-5-10-17(19)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKGNHPLRGRNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are environmentally benign.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, the oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: It has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Core Scaffold: The target compound and compounds 6/7 share the 1,2-dihydropyridinone core, whereas the benzamide in and herbicide in lack this feature.
  • Substituents :
    • The 2-methylbenzyl group on the target’s N1 position introduces steric hindrance compared to the benzyl group in compound 6 .
    • The methyl benzoate (amide-linked) in the target contrasts with the carboxylic acid in compound 6 and the hydroxybenzoyl in compound 7, affecting solubility and reactivity.
  • Functional Groups :
    • The target’s amide and ester groups differ from the N,O-bidentate directing group in ’s benzamide, which is tailored for catalysis .

Research Findings and Implications

Physicochemical Properties:

  • Melting Points : Compound 6 (mp 128–130°C) suggests that the target’s ester group may lower its melting point compared to carboxylic acid analogs due to reduced hydrogen bonding.
  • Spectroscopic Data : The target’s ¹H/¹³C NMR would likely show signals similar to compound 6 (e.g., δH ~8.4 ppm for pyridine protons, δC ~164 ppm for carbonyls) but with distinct shifts for the methyl benzoate and 2-methylbenzyl groups .

Biological Activity

Methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{3}
  • Molecular Weight : 286.33 g/mol

The compound features a dihydropyridine core, which is known for its diverse biological activities, including antihypertensive and anti-inflammatory effects.

Pharmacological Activities

1. Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis
A549 (Lung)12.7Cell cycle arrest at G0/G1 phase
HeLa (Cervical)9.8Inhibition of mitochondrial function

2. Antioxidant Properties
The compound also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and could contribute to its anticancer effects.

3. Anti-inflammatory Effects
Research has suggested that this compound may modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It has been observed to affect key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers.

Q & A

Q. What are the recommended synthetic routes for methyl 2-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with substituted benzylamines. For example, a similar compound (N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) was synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid under reflux . Optimization includes adjusting solvent systems (e.g., aqueous or methanol solutions), temperature (reflux conditions), and stoichiometric ratios of reagents. Purity is enhanced using column chromatography (e.g., FCC purification) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR signals include:

  • 1H NMR : Resonances for the methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–8.5 ppm), and the amide NH (δ ~10–12 ppm, broad). For example, in structurally related compounds, the 2-oxo-1,2-dihydropyridine ring protons appear as distinct multiplets (δ 6.7–8.4 ppm), while benzyl methyl groups resonate at δ ~2.3 ppm .
  • 13C NMR : Carbonyl carbons (amide: δ ~165–170 ppm; ester: δ ~168–172 ppm) and aromatic carbons (δ 110–140 ppm) are diagnostic . HSQC experiments can resolve overlapping signals by correlating 1H and 13C shifts .

Q. What tautomeric forms are possible for the 2-oxo-1,2-dihydropyridine moiety, and how do they affect structural characterization?

The 2-oxo-1,2-dihydropyridine group exhibits keto-amine (lactam) and enol-imine tautomerism. X-ray crystallography of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide confirmed the keto-amine form, with planar geometry due to π-conjugation across the amide bridge. Tautomerism impacts hydrogen bonding (e.g., N–H⋯O interactions) and spectroscopic data .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, a related compound showed a near-planar conformation (dihedral angle = 8.38° between aromatic rings) and centrosymmetric dimers via N–H⋯O hydrogen bonds (N⋯O distance = 2.89 Å). Such data validate computational models and reveal packing motifs critical for material properties .

Q. What strategies are effective for improving the yield of the amide coupling step in synthesis?

  • Catalyst selection : p-Toluenesulfonic acid enhances condensation efficiency in aqueous reflux conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or methanol improve solubility of intermediates.
  • Temperature control : Reflux (~100°C) accelerates reaction kinetics without decomposition .
  • Purification : FCC with gradients of ethyl acetate/hexane removes unreacted starting materials .

Q. How can computational methods predict the compound’s bioactivity or intermolecular interactions?

  • Docking studies : Molecular docking into target proteins (e.g., HIV capsid modulators) identifies binding poses and affinity scores. For pyridone derivatives, interactions with hydrophobic pockets and hydrogen bonds (e.g., amide–backbone residues) are critical .
  • ADME prediction : Tools like SwissADME assess permeability (e.g., LogP ~2.5) and metabolic stability, guided by ester and amide functional groups .

Q. What analytical techniques are essential for resolving synthetic byproducts or degradation products?

  • LC-MS/MS : Monitors reaction progress and detects low-abundance impurities (e.g., de-esterified acids or oxidized pyridones) .
  • HPLC with UV/Vis : Quantifies purity using retention times and absorbance at λ ~254 nm (aromatic systems) .
  • 2D NMR (COSY, NOESY) : Assigns stereochemistry and identifies regioisomers .

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